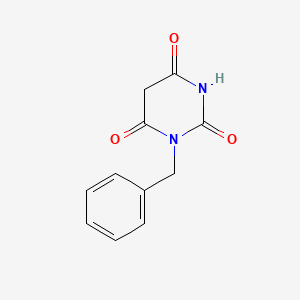

1-苄基嘧啶-2,4,6(1H,3H,5H)-三酮

描述

1-Benzylpyrimidine-2,4,6(1H,3H,5H)-trione, also known as benzoylthiourea, is an organic compound with the chemical formula C9H7N3O3S. It is a colorless solid that is soluble in organic solvents and is used in a variety of applications, including pharmaceuticals, dyes, and agrochemicals. Benzoylthiourea is an important intermediate for the synthesis of a variety of compounds, such as benzoxazoles, benzimidazoles, and benzodiazepines.

科学研究应用

Pharmacology: Voltage-Gated L-Type Ca²⁺ Channel Activators

In pharmacology, 1-benzylpyrimidine-2,4,6-trione derivatives have been identified as a new class of voltage-gated L-type calcium channel activators . These channels are crucial in various physiological processes, including muscle contraction, neuronal activity, and hormone secretion. The modulation of these channels can have therapeutic implications for diseases like Parkinson’s, where selective blockers are sought for neuroprotection.

Medicinal Chemistry: Matrix Metalloproteinase Inhibitors

This compound has potential applications in the development of radioiodinated agents for non-invasive imaging of matrix metalloproteinases (MMPs) . MMPs play a significant role in tissue remodeling and are implicated in various diseases, including cancer, cardiovascular diseases, and inflammation. Imaging agents based on 1-benzylpyrimidine-2,4,6-trione could aid in the diagnosis and monitoring of these conditions.

Biochemistry: Cellular Signaling and Neuroprotection

The biochemical role of 1-benzylpyrimidine-2,4,6-trione derivatives in cellular signaling pathways, particularly those involving calcium ions, is of interest . Calcium signaling is pivotal in many cellular processes, and the ability to modulate this can be beneficial for neuroprotective strategies, potentially offering insights into the treatment of neurodegenerative diseases.

Analytical Chemistry: Development of Analytical Reagents

In analytical chemistry, derivatives of 1-benzylpyrimidine-2,4,6-trione could be used to develop new analytical reagents for detecting and quantifying biological molecules . Their ability to bind selectively to various biomolecules can be harnessed to create assays that are more sensitive and specific.

作用机制

Target of Action

Similar compounds have been evaluated for their anti-tubercular activity againstMycobacterium tuberculosis , suggesting that this compound may also target the same organism.

Mode of Action

Based on its structural similarity to other anti-tubercular agents, it may interfere with the essential biochemical processes ofMycobacterium tuberculosis, leading to its inhibition .

Biochemical Pathways

Similar compounds have been shown to disrupt the normal functioning ofMycobacterium tuberculosis, which could involve multiple biochemical pathways .

Result of Action

Similar compounds have shown significant activity againstMycobacterium tuberculosis, suggesting that this compound may also exhibit similar effects .

属性

IUPAC Name |

1-benzyl-1,3-diazinane-2,4,6-trione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O3/c14-9-6-10(15)13(11(16)12-9)7-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,12,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNYPOQLJBPNQOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC(=O)N(C1=O)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50296395 | |

| Record name | 1-benzylpyrimidine-2,4,6(1H,3H,5H)-trione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50296395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-benzylpyrimidine-2,4,6(1H,3H,5H)-trione | |

CAS RN |

91360-95-1 | |

| Record name | 91360-95-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=109105 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-benzylpyrimidine-2,4,6(1H,3H,5H)-trione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50296395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

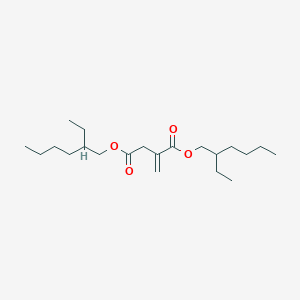

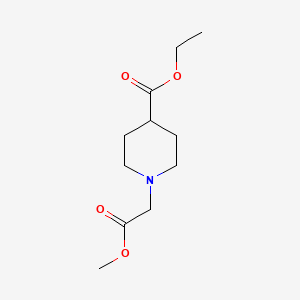

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

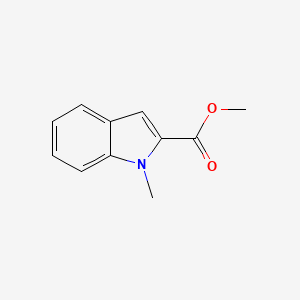

![2-[(4-Methylbenzyl)amino]ethanol](/img/structure/B1266904.png)